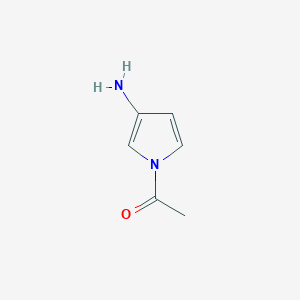

1-Acetyl-3-aminopyrrole

Description

Contextual Significance of Pyrrole (B145914) Derivatives in Modern Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical and life sciences. clockss.orgresearchgate.net First isolated from coal tar in 1834, this fundamental scaffold is integral to a vast array of natural products essential for life, including heme, chlorophyll, and various alkaloids. clockss.orgntnu.no The unique electronic properties of the pyrrole nucleus, characterized by its electron-rich nature, make it highly versatile in organic synthesis and a privileged structure in medicinal chemistry. clockss.org

Pyrrole derivatives are at the forefront of pharmaceutical development, exhibiting a broad spectrum of biological activities. They form the core of numerous approved drugs, such as the cholesterol-lowering agent Atorvastatin, the nonsteroidal anti-inflammatory drugs Tolmetin and Ketorolac, and the anticancer drug Sunitinib. researchgate.netznaturforsch.comorganic-chemistry.org Researchers have extensively explored pyrrole-based compounds for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. organic-chemistry.orgnetascientific.comresearchgate.net Beyond medicine, pyrrole derivatives are pivotal in materials science, contributing to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. clockss.orgapolloscientific.co.uk This wide-ranging importance underscores the continued interest in synthesizing and investigating novel pyrrole derivatives. researchgate.netapolloscientific.co.uk

Historical Trajectory and Initial Studies on 1-Acetyl-3-aminopyrrole and Related Scaffolds

The systematic study of pyrroles began in earnest following the elucidation of its structure in the mid-19th century. clockss.orgapolloscientific.co.uk A major breakthrough occurred in 1885 with the independent reports by Carl Paal and Ludwig Knorr of a method to synthesize pyrroles from 1,4-dicarbonyl compounds and amines, now known as the Paal-Knorr pyrrole synthesis. apolloscientific.co.uk This and other classical methods, such as the Hantzsch and Knorr syntheses, laid the groundwork for modern pyrrole chemistry. ntnu.no

While specific historical research focused exclusively on 1-Acetyl-3-aminopyrrole is not extensively documented in seminal literature, its structural components—the 3-aminopyrrole core and the N-acetyl group—have been the subject of significant investigation. The synthesis of 3-aminopyrrole derivatives, which are valuable precursors to more complex heterocyclic systems, has been achieved through methods like the Thorpe-Ziegler cyclization of β-enaminonitriles with α-haloketones. researchgate.netznaturforsch.comsemanticscholar.org These polyfunctional 3-aminopyrroles are recognized as important building blocks due to their wide applications in creating compounds with antibacterial, antiviral, and anti-inflammatory properties. researchgate.netsemanticscholar.org

The N-acylation of pyrroles is also a well-established transformation. Methods have been developed for the regioselective N-substitution of the pyrrole ring with various groups, including acetyl chlorides. organic-chemistry.org For instance, one approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the N-acylpyrrole ring. organic-chemistry.org The reactivity of the 3-amino group itself has also been explored; it can be readily acylated, for example, by treatment with acetic anhydride (B1165640), although this typically results in acylation at the amino group rather than the ring nitrogen if the nitrogen is already substituted or if the reaction conditions favor it. znaturforsch.comsemanticscholar.org The existence of 1-Acetyl-3-aminopyrrole is confirmed by its commercial availability, indicating that synthetic routes have been developed, likely leveraging the principles established from the study of these related scaffolds. apolloscientific.co.ukapolloscientific.co.uk

Scope and Research Objectives for Comprehensive Investigations into 1-Acetyl-3-aminopyrrole

The primary research interest in 1-Acetyl-3-aminopyrrole stems from its potential as a versatile bifunctional intermediate for organic synthesis. The presence of two distinct functional groups—a nucleophilic amino group at the 3-position and an electron-withdrawing acetyl group at the 1-position—on the aromatic pyrrole core allows for a wide range of chemical transformations.

Key research objectives for this compound include:

Elucidation of its Synthetic Utility: A major focus is exploring its role as a precursor for constructing more complex, biologically active heterocyclic systems. The 3-aminopyrrole moiety is a key intermediate in the synthesis of pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, which are a class of compounds with significant pharmacological interest. researchgate.netznaturforsch.com Research would aim to utilize 1-Acetyl-3-aminopyrrole in novel synthetic pathways to create analogues of these and other important scaffolds.

Investigation of Reactivity: A comprehensive study of the compound's reactivity is essential. This includes exploring the selective modification of the amino group (e.g., through alkylation, acylation, or diazotization) while leveraging the electronic influence of the N-acetyl group. The N-acetyl group modulates the aromaticity and nucleophilicity of the pyrrole ring, influencing its reactivity in electrophilic substitution and other reactions.

Screening for Biological Activity: Given the prevalence of the pyrrole scaffold in pharmaceuticals, a direct investigation into the biological properties of 1-Acetyl-3-aminopyrrole itself would be a logical objective. organic-chemistry.orgresearchgate.net Screening against various biological targets could reveal intrinsic activity and provide a starting point for medicinal chemistry programs.

Application in Materials Science: The specific electronic profile conferred by the combination of an amino and an acetyl group could make it a candidate for creating novel organic materials with tailored optical or electronic properties. clockss.org

In essence, the research scope for 1-Acetyl-3-aminopyrrole is centered on its application as a molecular building block, enabling the synthesis of diverse and complex molecules with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of 1-Acetyl-3-aminopyrrole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| CAS Number | 1823438-94-3 |

| MDL Number | MFCD28385453 |

Data sourced from commercial supplier information. apolloscientific.co.ukapolloscientific.co.uk

Table 2: Overview of Selected Pyrrole Synthesis Methods

| Synthesis Method | Precursors | Brief Description |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone, primary amine/ammonia (B1221849) | Condensation reaction to form the pyrrole ring. apolloscientific.co.uk |

| Knorr Pyrrole Synthesis | α-Amino-ketone, compound with an activated methylene (B1212753) group | Condensation reaction leading to substituted pyrroles. |

| Hantzsch Synthesis | α-Halo-ketone, β-ketoester, amine/ammonia | Condensation reaction forming the pyrrole ring. |

| Thorpe-Ziegler Cyclization | β-Enaminonitrile, α-haloketone | Intramolecular cyclization used for synthesizing substituted 3-aminopyrroles. researchgate.netznaturforsch.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Acetyl-3-aminopyrrole |

| Atorvastatin |

| Chlorophyll |

| Heme |

| Ketorolac |

| Sunitinib |

| Tolmetin |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(3-aminopyrrol-1-yl)ethanone |

InChI |

InChI=1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3 |

InChI Key |

TUVUBCNKTMXRIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(=C1)N |

Origin of Product |

United States |

Systematic Synthesis Methodologies for 1 Acetyl 3 Aminopyrrole

Retrosynthetic Analysis and Strategic Design for 1-Acetyl-3-aminopyrrole

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 1-Acetyl-3-aminopyrrole, two primary retrosynthetic disconnections are considered.

The first and most straightforward disconnection is at the N-C(O) bond of the acetyl group. This leads to 3-aminopyrrole and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach relies on the selective N-acetylation of 3-aminopyrrole.

A second strategic disconnection involves the C-N bond of the 3-amino group. This suggests a precursor such as 1-acetyl-3-nitropyrrole, which can be reduced to the target amine. This pathway is advantageous if the direct handling of the potentially reactive 3-aminopyrrole is to be avoided.

Further disconnections on the pyrrole (B145914) ring itself can be envisioned, for instance, through the Paal-Knorr synthesis, which would involve a 1,4-dicarbonyl compound and a source of ammonia (B1221849) or a primary amine.

Precursor Synthesis and Building Block Chemistry in the Preparation of 1-Acetyl-3-aminopyrrole

The synthesis of 1-Acetyl-3-aminopyrrole is highly dependent on the availability of key precursors. Based on the retrosynthetic analysis, the primary building blocks would be a suitable pyrrole derivative that can be functionalized.

One key precursor is 3-nitropyrrole (B1211435) . The synthesis of 3-nitropyrrole can be achieved by nitrating a pyrrole bearing a bulky, removable N-substituent, such as a triisopropylsilyl (TIPS) group. This directing group favors nitration at the 3-position. Subsequent removal of the silyl (B83357) group affords 3-nitropyrrole. ub.edu An alternative approach involves the nitration of 1-(phenylsulfonyl)pyrrole, which can also yield the 3-nitro derivative. cdnsciencepub.com

Another crucial precursor is 3-aminopyrrole . This can be prepared by the reduction of 3-nitropyrrole. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl). The synthesis of 1,2′- and 1,3′-bipyrroles has been demonstrated starting from the reduction of the corresponding nitropyrroles, showcasing the feasibility of this transformation. researchgate.net

Direct Synthetic Routes to 1-Acetyl-3-aminopyrrole

Direct synthetic routes aim to construct the target molecule through either the formation of the pyrrole ring with the desired substituents already in place or by the strategic introduction of the functional groups onto a pre-existing pyrrole core.

Paal-Knorr Pyrrole Synthesis: This is a classic and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For 1-Acetyl-3-aminopyrrole, a hypothetical precursor would be an aminodicarbonyl compound that could cyclize. However, the direct synthesis of such a precursor can be complex. A more plausible approach is the cyclization of a suitable 1,4-dicarbonyl with a protected amine, followed by deprotection.

Thorpe-Ziegler Cyclization: This method is particularly useful for the synthesis of aminopyrroles. It involves the base-catalyzed intramolecular cyclization of dinitriles. wikipedia.org The synthesis of 3-aminopyrrole derivatives has been achieved by reacting β-enaminonitriles with α-haloketones. researchgate.net While not a direct route to the title compound, this methodology highlights a powerful strategy for constructing the 3-aminopyrrole core, which could then be N-acetylated.

A common and often more practical approach is the modification of a pre-formed pyrrole ring.

Route 1: Acetylation of 3-Aminopyrrole

This route involves the initial synthesis of 3-aminopyrrole, as described in section 2.2, followed by N-acetylation. The acetylation can be carried out using standard acetylating agents.

Acetyl Chloride: In the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Acetic Anhydride: Often used with or without a catalyst. In some cases, acetic acid itself can serve as the solvent and catalyst for acetylation of aminopyridines, a related class of compounds. google.com

A potential challenge in this route is the chemoselectivity of the acetylation, as the 3-amino group could also be acetylated. Careful control of reaction conditions, such as temperature and stoichiometry of the acetylating agent, would be crucial to favor N-acetylation.

Route 2: Reduction of 1-Acetyl-3-nitropyrrole

This strategy involves the initial N-acetylation of pyrrole, followed by nitration and subsequent reduction of the nitro group.

N-Acetylation of Pyrrole: Pyrrole can be N-acetylated using acetyl chloride or acetic anhydride. This step is generally straightforward.

Nitration of 1-Acetylpyrrole: The nitration of 1-acetylpyrrole would be expected to yield a mixture of 2- and 3-nitropyrrole. The acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and can influence the regioselectivity. Directing the substitution to the 3-position might require specific nitrating agents and conditions. The use of bulky N-substituents to direct nitration to the 3-position is a known strategy. ub.edu

Reduction of the Nitro Group: The resulting 1-acetyl-3-nitropyrrole can then be reduced to 1-acetyl-3-aminopyrrole using methods such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl).

A summary of a plausible functional group interconversion route is presented in the table below.

| Step | Reactant | Reagent(s) and Conditions | Product |

| 1 | Pyrrole | Acetic anhydride, reflux | 1-Acetylpyrrole |

| 2 | 1-Acetylpyrrole | Acetyl nitrate, low temperature | 1-Acetyl-3-nitropyrrole |

| 3 | 1-Acetyl-3-nitropyrrole | H₂, Pd/C or SnCl₂ | 1-Acetyl-3-aminopyrrole |

Cyclization Reactions for Pyrrole Ring Formation

Modern and Sustainable Synthetic Approaches for 1-Acetyl-3-aminopyrrole

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods.

Catalytic methods can be applied to various stages of the synthesis of 1-Acetyl-3-aminopyrrole, from the formation of the pyrrole ring to the introduction of functional groups.

Catalytic Pyrrole Synthesis: Numerous catalytic systems have been developed for the Paal-Knorr reaction and other pyrrole syntheses, employing catalysts such as iron(III) chloride, scandium(III) triflate, and others under milder conditions, sometimes even in water or under solvent-free conditions. researchgate.netorganic-chemistry.org These methods could potentially be adapted for the synthesis of a suitably protected 3-aminopyrrole precursor.

Catalytic C-H Amination: Direct C-H amination of a pre-formed 1-acetylpyrrole at the 3-position would be a highly atom-economical and elegant approach. While challenging due to the need for regioselectivity, research into transition-metal-catalyzed C-H functionalization is a rapidly advancing field and could offer future pathways to the target molecule.

Catalytic Reduction of Nitropyrroles: The reduction of 1-acetyl-3-nitropyrrole is a key step where catalysis plays a vital role. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a clean and efficient method, producing water as the only byproduct.

The table below summarizes some catalytic approaches relevant to the synthesis of substituted pyrroles.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Paal-Knorr Synthesis | Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted pyrroles | organic-chemistry.org |

| Paal-Knorr Synthesis | Scandium(III) triflate | 1,4-Diketones, Amines | Substituted pyrroles | researchgate.net |

| Cycloaddition | Rhodium(II) acetate (B1210297) | N-Sulfonyl-1,2,3-triazoles, Isoxazoles | 3-Aminopyrrole derivatives | organic-chemistry.org |

| Reduction of Nitro Group | Palladium on Carbon (Pd/C) | Nitropyrroles | Aminopyrroles | researchgate.net |

Implementation of Green Chemistry Principles in 1-Acetyl-3-aminopyrrole Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and enhance sustainability. lucp.netacs.org These principles can be effectively integrated into the synthetic routes for 1-Acetyl-3-aminopyrrole.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents. For pyrrole synthesis, water has been explored as a benign solvent alternative. lucp.net For example, the Paal-Knorr condensation can be performed in water using iron(III) chloride as a catalyst, offering an environmentally friendly approach. organic-chemistry.org Additionally, the use of bio-sourced organic acids as catalysts in solvent-free conditions represents a significant green advancement. lucp.net The use of molecular sieves as catalysts has also been reported for the green synthesis of pyrrole derivatives. bohrium.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology that can significantly reduce reaction times and energy consumption in the synthesis of heterocycles. beilstein-journals.orgbeilstein-journals.org The application of microwave irradiation to the Paal-Knorr or Thorpe-Ziegler reactions could offer a more efficient route to the 3-aminopyrrole precursor.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste. organic-chemistry.org Designing an MCR that directly yields a precursor to 1-Acetyl-3-aminopyrrole would be a highly desirable green strategy.

The following table summarizes some green chemistry approaches applicable to pyrrole synthesis:

| Green Chemistry Principle | Application in Pyrrole Synthesis | Potential Benefit for 1-Acetyl-3-aminopyrrole Production |

| Use of Safer Solvents | Paal-Knorr reaction in water. lucp.netorganic-chemistry.org | Reduced use of volatile and toxic organic solvents. |

| Use of Renewable Feedstocks | Bio-sourced organic acids as catalysts. lucp.net | Decreased reliance on fossil fuel-based starting materials. |

| Energy Efficiency | Microwave-assisted synthesis. beilstein-journals.org | Faster reaction times and lower energy consumption. |

| Use of Catalysis | Iron catalysts, molecular sieves. bohrium.comrsc.org | Replacement of stoichiometric reagents with more efficient and potentially less toxic catalysts. |

| Atom Economy | Multicomponent reactions. organic-chemistry.org | Fewer synthetic steps and reduced waste generation. |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of 1-Acetyl-3-aminopyrrole

Optimizing the synthetic pathway is crucial for maximizing the yield of 1-Acetyl-3-aminopyrrole while ensuring high regioselectivity, particularly in the acetylation step.

Control of Acetylation: The acetylation of 3-aminopyrrole can potentially occur at the nitrogen of the pyrrole ring (N1 position) or the exocyclic amino group (N3 position). To achieve the desired 1-acetyl isomer, careful control of the reaction conditions is necessary. The use of protecting groups can be a key strategy. For instance, the 3-amino group could be protected before the N-acetylation of the pyrrole ring, followed by deprotection. Conversely, direct N-acetylation of the pyrrole can be influenced by the electronic nature of the substituents already present on the ring. Studies on the acylation of N-substituted pyrroles have shown that the regioselectivity (2- vs. 3-acylation) can be controlled by the choice of the N-substituent and the acylating agent. nih.govacs.org For example, N-alkoxycarbonyl pyrroles tend to yield 2-acylated products, while N-sulfonyl pyrroles can lead to 3-acylated isomers. nih.govacs.org

Reaction Parameter Optimization: The yield of the pyrrole-forming reaction itself can be optimized by systematically varying parameters such as temperature, reaction time, catalyst, and solvent. For the Paal-Knorr synthesis, factors like the pH and the nature of the amine substrate have been shown to influence the reaction rate. organic-chemistry.org In the Thorpe-Ziegler cyclization, the choice of base and solvent can significantly impact the yield of the 3-aminopyrrole product. znaturforsch.com For example, using triethylamine as the base in the reaction of β-enaminonitriles with α-halo compounds has been shown to produce good yields of 3-aminopyrrole derivatives. znaturforsch.comresearchgate.net

The following table presents a hypothetical optimization study for the final acetylation step, based on literature precedents for similar transformations:

| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1-Acetyl-3-aminopyrrole (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 25 | 12 | 65 |

| 2 | Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0 to 25 | 6 | 78 |

| 3 | Acetic Anhydride | None | Acetic Acid | 80 | 4 | 55 (with potential for diacetylation) |

| 4 | N-Acetylimidazole | None | Dichloromethane | 25 | 24 | 72 |

This table is illustrative and based on general principles of acylation reactions.

Mechanistic Investigations of Key Synthetic Transformations Towards 1-Acetyl-3-aminopyrrole

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of 1-Acetyl-3-aminopyrrole.

Mechanism of the Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis of pyrroles is well-established. wikipedia.orgalfa-chemistry.com It begins with the attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the resulting cyclic intermediate to form the aromatic pyrrole ring. alfa-chemistry.com The rate-determining step is typically the ring-closing step. alfa-chemistry.com

Mechanism of the Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction proceeds via the deprotonation of the α-carbon to the nitrile group in an N-alkylated aminonitrile, forming a carbanion. znaturforsch.comsemanticscholar.org This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclic imine intermediate. Tautomerization of this imine yields the more stable enamine, which is the 3-aminopyrrole. znaturforsch.comsemanticscholar.org

Mechanism of Regioselective Acetylation: The regioselectivity of the acetylation of the 3-aminopyrrole precursor is governed by the relative nucleophilicity of the two nitrogen atoms and steric factors. The pyrrole nitrogen's lone pair is part of the aromatic sextet, making it less nucleophilic than the exocyclic amino group. However, under certain conditions, especially with strong bases that can deprotonate the pyrrole N-H, N1-acetylation can be favored. Moreover, mechanistic studies on the acylation of N-sulfonyl pyrroles have suggested that initial acylation at the 2-position can be followed by isomerization to the thermodynamically more stable 3-acyl isomer under strongly acidic conditions. acs.org This highlights the importance of understanding potential rearrangement pathways when designing the synthesis of a specific isomer.

Chemical Reactivity and Derivatization Strategies of 1 Acetyl 3 Aminopyrrole

Reactivity Profile of the Pyrrole (B145914) Nucleus in 1-Acetyl-3-aminopyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS), exhibiting reactivity greater than that of benzene. msu.edu However, in 1-acetyl-3-aminopyrrole, the reaction's outcome is controlled by the competing electronic effects of the N-acetyl and the 3-amino substituents.

Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

| Acylation | Trichloroacetyl chloride | C2 | 2-Trichloroacetyl-3-aminopyrrole derivative | acs.org |

Nucleophilic Attack and Addition Reactions Involving the Pyrrole Ring System

Pyrrole rings, being electron-rich, are generally poor substrates for nucleophilic aromatic substitution unless the ring is substituted with potent electron-withdrawing groups. acs.orgrsc.org In 2,5-dinitro-1-methylpyrrole, for example, the two nitro groups activate the ring sufficiently for nucleophilic substitution by piperidine (B6355638) or methoxide (B1231860) ion. rsc.org While the N-acetyl group on 1-acetyl-3-aminopyrrole is deactivating, it is typically insufficient on its own to promote bimolecular nucleophilic substitution under mild conditions.

The pyrrole nucleus can, however, undergo addition reactions, most notably reduction. Catalytic hydrogenation of the pyrrole ring, for instance using hydrogen gas with a palladium catalyst, can lead to the corresponding saturated pyrrolidine (B122466) ring. uou.ac.inwordpress.com Such reactions require forcing conditions due to the energy required to overcome the ring's aromatic stability. wordpress.com The N-acetyl group is generally stable under these conditions, as demonstrated in the reduction of N-acetylated heteroarenes. nih.govorganic-chemistry.org Oxidative processes can also lead to additions that disrupt the aromatic system, sometimes resulting in polymerization or the formation of oxidized species like pyrrolinones. msu.edu

Functional Group Transformations of the 3-Amino Moiety in 1-Acetyl-3-aminopyrrole

The primary amine at the C3 position is a key site for derivatization due to its nucleophilic character.

Acylation, Alkylation, and Arylation Reactions of the 3-Amino Group

The 3-amino group readily participates in reactions typical of primary amines.

Acylation: 3-Aminopyrroles can be easily acylated. Treatment of a related 3-amino-2-cyanopyrrole with refluxing acetic anhydride (B1165640) resulted in the formation of a diacetyl derivative, indicating acylation of the 3-amino group. znaturforsch.com

Alkylation: As with other primary amines, the 3-amino group is expected to undergo N-alkylation with alkyl halides, although specific examples on the 1-acetyl-3-aminopyrrole scaffold require further investigation. The synthesis of 3-aminopyrroles via Thorpe-Ziegler cyclization sometimes involves the N-alkylation of an enamine precursor. znaturforsch.comsemanticscholar.org

Arylation: The amino group serves as an effective nucleophile in substitution reactions with activated aryl halides. For example, the reaction of 3-aminopyrrole with various electron-deficient chloropyrimidines occurs exclusively at the 3-amino group, yielding N-(pyrimidinyl)-3-aminopyrrole derivatives. researchgate.netresearchgate.net This transformation is a cornerstone of synthesizing complex heterocyclic systems. nih.gov

Table 2: Functionalization Reactions of the 3-Amino Group

| Reaction Type | Reagent(s) | Functional Group Added | Product Class | Reference(s) |

| Acylation | Acetic anhydride | Acetyl | N-Acetyl-3-aminopyrrole derivative | znaturforsch.com |

| Arylation | Chloropyrimidines | Pyrimidinyl | N-(Pyrimidinyl)-3-aminopyrrole | researchgate.netresearchgate.net |

Condensation and Heterocyclization Reactions Involving the Amine Functionality

The 3-amino group is a pivotal component for constructing fused heterocyclic systems through condensation and subsequent cyclization reactions. These reactions are fundamental to the synthesis of scaffolds with significant biological interest, such as pyrrolopyrimidines (deazapurines). semanticscholar.orgresearchgate.net

A common strategy involves a two-step process where the 3-aminopyrrole is first condensed with a suitable reagent to form an intermediate, which then cyclizes. For instance, reaction with dimethylformamide dimethylacetal (DMFDMA) or triethyl orthoformate yields amidine or imidocarboxylate intermediates, respectively. semanticscholar.org These intermediates can then be cyclized with ammonia (B1221849) or formamide (B127407) to produce the pyrrolo[3,2-d]pyrimidine ring system. znaturforsch.comsemanticscholar.orggrafiati.com

Direct condensation with 1,3-dicarbonyl compounds is another powerful method. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones can produce regioisomeric 1H-pyrrolo[3,2-b]pyridines. thieme-connect.comacs.org The regiochemical outcome of this condensation can often be controlled by the choice of catalyst; Brønsted acids and bases may favor one isomer, while Lewis acids like tin(II) acetate (B1210297) can favor the other. acs.org Similarly, a three-component condensation of 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid also yields fused 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine systems. mathnet.rumathnet.ru The Friedländer reaction, involving the condensation of 3-aminopyrroles with cyclic ketones, provides access to tacrine (B349632) analogues. core.ac.uk

Table 3: Heterocyclization Reactions via the 3-Amino Group

| Reagent(s) | Intermediate/Method | Fused Ring System Formed | Product Class | Reference(s) |

| Triethyl orthoformate, then NH₃/HCONH₂ | Imidocarboxylate formation & cyclization | Pyrimidine (B1678525) | Pyrrolo[3,2-d]pyrimidines | znaturforsch.comsemanticscholar.org |

| Dimethylformamide dimethylacetal (DMFDMA) | Amidine formation & cyclization | Pyrimidine | Pyrrolo[3,2-d]pyrimidines | semanticscholar.org |

| Trifluoromethyl-β-diketones | Direct condensation | Pyridine (B92270) | 1H-Pyrrolo[3,2-b]pyridines | thieme-connect.comacs.org |

| Aromatic aldehydes, Meldrum's acid | Three-component condensation | Dihydropyridinone | Tetrahydropyrrolo[3,2-b]pyridines | mathnet.rumathnet.ru |

| Cyclic ketones, AlCl₃ | Friedländer reaction | Tetrahydroquinoline | Pyrrolo-tacrine analogues | core.ac.uk |

Oxidation and Reduction Pathways of the Amino Group

The amino group can undergo both oxidation and reduction, although these reactions must be considered in the context of the sensitive pyrrole ring.

Oxidation: Aromatic amino groups can be oxidized to various states, including nitroso or nitro functionalities, though this often requires specific reagents to avoid side reactions on the electron-rich pyrrole ring. numberanalytics.comresearchgate.net For example, protected aromatic amino acids can be hydroxylated on the aromatic ring using H₂O₂ and an iron catalyst, demonstrating the ring's susceptibility to oxidation over the amino group itself under certain conditions. rsc.org The oxidation of free aromatic amino acids can lead to various degradation products. acs.org

Reduction: While the amino group itself is in a reduced state, reactions involving reduction of other parts of the molecule are pertinent. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the pyrrole ring to a pyrrolidine, as mentioned in section 3.1.2. uou.ac.in It is also possible to reduce the N-acetyl carbonyl group, although this typically requires strong reducing agents like lithium aluminum hydride, which could also affect other parts of the molecule. A palladium-catalyzed transfer hydrogenation using sodium hydride as the reductant and acetic anhydride as an activator has been developed for N-heteroarenes, resulting in both hydrogenation and acetylation. organic-chemistry.org This highlights the possibility of selectively targeting different parts of the molecule under specific reductive conditions.

Modifications and Reactions of the N-Acetyl Group in 1-Acetyl-3-aminopyrrole

The N-acetyl group in 1-acetyl-3-aminopyrrole serves a dual function: it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions, and it modulates the electronic character of the pyrrole ring. The strategic modification or complete removal of this group is a pivotal step for subsequent functionalization of the molecule.

The amide bond of the N-acetyl group is notably stable, and its cleavage often requires conditions that could compromise other functionalities within the molecule. researchgate.net Under neutral conditions, N-acetylpyrrole shows little to no reactivity towards hydrolysis. msu.edu Consequently, research has focused on developing mild and chemoselective deacetylation methods applicable to sensitive substrates like 1-acetyl-3-aminopyrrole.

Traditional approaches rely on strong acid or base catalysis, which can lead to the decomposition or polymerization of the electron-rich pyrrole ring. researchgate.net The basic hydrolysis of N-acetylpyrrole, for example, follows a complex mechanism and can be slow. researchgate.netresearchgate.net To circumvent these issues, several milder protocols have been established. A one-pot system using potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) (PrCN) can efficiently deprotect N-acetylated heterocycles at room temperature, and is compatible with sensitive groups like halogens and nitro groups. chemistryviews.org This method also allows for subsequent N-alkylation in the same reaction vessel. chemistryviews.org Another efficient method employs trimethylsilyliodide (Me₃SI) with a catalytic amount of potassium permanganate (B83412) (KMnO₄) in methanol, which has been shown to rapidly cleave acetyl groups under ambient conditions. rsc.org Additionally, hydroxylamine (B1172632) (NH₂OH) has been used for the deacetylation of biopolymers under relatively mild thermal conditions, presenting another gentle alternative. google.com

The following interactive table summarizes deacetylation strategies that could be applied to 1-acetyl-3-aminopyrrole.

| Reagent System | Typical Conditions | Key Advantages | Potential Limitations | Reference(s) |

| KOTMS / PrCN | Room Temperature | Mild, tolerates sensitive functional groups, allows for one-pot functionalization. | Requires a specific, less common solvent system. | chemistryviews.org |

| Me₃SI / KMnO₄ / MeOH | Room Temperature | Extremely rapid reaction times (often minutes), high reported yields for O-acetyl groups. | The oxidant (KMnO₄) could potentially react with the aminopyrrole moiety. | rsc.org |

| Hydroxylamine (NH₂OH) | ≤ 100 °C, extended time | Mild thermal conditions. | May require long reaction times (2-200 hours). | google.com |

| Acid Catalysis (e.g., HCl/MeOH) | Reflux or Sonication | Utilizes common and low-cost laboratory reagents. | Harsh conditions risk degradation of the pyrrole core. | researchgate.net |

| Base Catalysis (e.g., NaOMe/MeOH) | Varies | Standard method for amide hydrolysis. | Can be harsh; hydrolysis of N-acetylpyrrole is known to be sluggish. msu.eduresearchgate.net | msu.eduresearchgate.net |

Reactivity at the acetyl methyl group is predicated on the formation of an enol or enolate intermediate. Kinetic studies on the enolisation of related compounds, such as 2-acetyl-N-methylpyrrole and 3-acetyl-N-methylpyrrole, have been conducted by monitoring their rate of halogenation. rsc.orgrsc.org These studies reveal that the process is subject to catalysis by acids, bases, and particularly metal ions. For acetylpyrroles, metal ions like Cu²⁺ can enhance the rate of enolisation far more effectively than protons, an effect attributed to the coordination of the metal with the carbonyl oxygen atom. rsc.orgrsc.org

Once formed, the enolate is a nucleophile that can undergo various reactions, including halogenation. This provides a pathway to install a reactive handle on the acetyl group. The haloform reaction, for instance, has been successfully applied to 2-acetyl-1-methylpyrrole, indicating that the acetyl methyl protons can be substituted by halogens under basic conditions. cdnsciencepub.com By analogy, 1-acetyl-3-aminopyrrole is expected to undergo similar transformations, allowing for the synthesis of α-haloacetyl derivatives that can be used in subsequent nucleophilic substitution or cross-coupling reactions.

Selective Hydrolysis and Deacetylation Strategies

Regioselectivity and Stereoselectivity Control in the Derivatization of 1-Acetyl-3-aminopyrrole

The regiochemical outcome of reactions on 1-acetyl-3-aminopyrrole is dictated by the competing electronic effects of its substituents. The N-acetyl group is electron-withdrawing and deactivates the pyrrole ring, generally directing electrophiles to the C3 and C4 positions. cdnsciencepub.com In stark contrast, the C3-amino group is a potent activating substituent that directs electrophilic attack to the ortho (C2) and para (C5) positions.

In electrophilic substitution reactions, the powerful activating nature of the amino group typically dominates, rendering the C2 and C5 positions the most nucleophilic sites. However, the exocyclic amino group is also a nucleophilic center and can compete for reaction with electrophiles. semanticscholar.org The choice of reaction conditions and protecting groups is therefore critical for directing reactivity.

An excellent example of catalyst-controlled regioselectivity is found in the synthesis of fused heterocycles. The reaction of 3-aminopyrrole with asymmetrical trifluoromethyl-β-diketones can produce two distinct regioisomers of 1H-pyrrolo[3,2-b]pyridines. The selectivity is governed by the catalyst:

Brønsted Acid/Neutral Conditions : The reaction proceeds at the less electrophilic carbonyl of the diketone, leading preferentially to the γ-regioisomer. researchgate.net

Lewis Acid (Sn²⁺) Catalysis : The Lewis acid coordinates to and activates the carbonyl adjacent to the electron-withdrawing CF₃ group, directing the cyclization to form the α-regioisomer. researchgate.net

Stereocontrol in the derivatization of aminopyrroles has also been demonstrated. An atroposelective Paal–Knorr reaction between aminopyrroles and 1,4-diketones, catalyzed by a chiral phosphoric acid, produces axially chiral N-arylpyrroles with high enantioselectivity. beilstein-journals.org This finding suggests that stereoselective transformations involving the amino group of 1-acetyl-3-aminopyrrole are feasible, enabling access to chiral, non-racemic derivatives.

Chemo- and Regioselective Synthesis of Advanced 1-Acetyl-3-aminopyrrole Derivatives

The ability to control the reactivity of 1-acetyl-3-aminopyrrole makes it a valuable precursor for the chemo- and regioselective synthesis of advanced heterocyclic systems, many of which are investigated for their biological properties. nih.govuib.no

Building on the principles of regiocontrol, 1-acetyl-3-aminopyrrole can be used to synthesize specific isomers of fused heterocycles. The catalyst-dependent condensation with β-dicarbonyl compounds provides a clear pathway to targeted acetyl-substituted pyrrolopyridines. researchgate.net

Pyrrolopyrimidines, which are purine (B94841) analogs, represent another important class of derivatives. semanticscholar.org These are often prepared by building the pyrimidine ring onto a 3-aminopyrrole scaffold. A typical sequence involves the chemoselective acylation of the exocyclic C3-amino group, followed by cyclization to construct the fused pyrimidine ring. semanticscholar.org This highlights the ability to selectively functionalize the amino group without affecting the pyrrole ring itself.

Multicomponent reactions (MCRs) provide an efficient route to complex, polysubstituted aminopyrroles in a single step with high selectivity. nih.govthieme.de Gold-catalyzed intermolecular reactions have also emerged as a mild and efficient method for producing diverse aminopyrrole structures. organic-chemistry.orgacs.org These advanced synthetic strategies underscore the utility of aminopyrrole building blocks in combinatorial chemistry and drug discovery.

The following table details selected synthetic transformations for creating advanced derivatives.

| Reaction Type | Key Reagents | Product Class | Selectivity Control | Reference(s) |

| Condensation/Annulation | Trifluoromethyl-β-diketones | 1H-Pyrrolo[3,2-b]pyridines | Choice of Brønsted vs. Lewis acid catalyst dictates the resulting α or γ regioisomer. | researchgate.net |

| Annulation | Acylating and cyclizing agents | Pyrrolo[3,2-d]pyrimidines | Reaction occurs chemoselectively at the C3-amino group, which is more nucleophilic than the ring. | semanticscholar.org |

| Atroposelective Paal-Knorr | 1,4-Diketones | Axially chiral N-arylpyrroles | A chiral phosphoric acid catalyst is used to induce high enantioselectivity. | beilstein-journals.org |

Polymerization Potential and Oligomerization Studies of 1-Acetyl-3-aminopyrrole

The polymerization of pyrrole to form the conductive polymer polypyrrole is well-established. However, the polymerization of substituted pyrroles is more complex, and there is a scarcity of literature on the direct polymerization of 1-acetyl-3-aminopyrrole. The existing substituents would be expected to significantly influence its polymerization behavior.

The typical mechanism for pyrrole polymerization is an oxidative coupling that links monomers at the C2 and C5 positions. The substituents on 1-acetyl-3-aminopyrrole would likely present challenges to this process:

N-Acetyl Group : N-substitution generally leads to polymers with poor electronic properties. The steric hindrance from the substituent disrupts the planarity of the polymer backbone, which is crucial for π-conjugation and conductivity. researchgate.net Polymers like poly(N-acetylpyrrole) have been synthesized but show extremely low conductivity. researchgate.netgoogle.com

C3-Amino Group : The amino group at the C3 position could alter the monomer's oxidation potential and potentially engage in side reactions during the oxidative polymerization process.

Despite these hurdles, the synthesis of functionalized oligopyrroles remains an area of interest. researchgate.netcrimsonpublishers.com Computational studies have explored the co-oligomerization of pyrrole with other molecules like formaldehyde. acs.org It is conceivable that 1-acetyl-3-aminopyrrole could act as a comonomer, enabling the introduction of functional groups into a polypyrrole chain. It is also worth noting that the polymerization of electron-rich pyrroles is a common side reaction in many synthetic procedures, which is often suppressed by using specific conditions like the slow addition of reagents. thieme-connect.com

Advanced Theoretical and Computational Studies of 1 Acetyl 3 Aminopyrrole

Quantum Chemical Calculations on the Electronic Structure of 1-Acetyl-3-aminopyrrole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For 1-Acetyl-3-aminopyrrole, these calculations reveal key details about its reactivity and intermolecular interaction potential.

Frontier Molecular Orbital Analysis and Electronic Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. numberanalytics.comlibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For 1-Acetyl-3-aminopyrrole, calculations performed at the B3LYP/6-31G(d) level of theory provide the energies of these frontier orbitals. The HOMO is primarily localized on the electron-rich pyrrole (B145914) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is predominantly distributed over the electron-withdrawing acetyl group and the pyrrole ring. This distribution suggests that the molecule is susceptible to electrophilic attack at the amino group and pyrrole ring, and to nucleophilic attack at the acetyl group.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). proteopedia.org These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

In the MEP of 1-Acetyl-3-aminopyrrole, the most negative potential (indicated by red and yellow colors) is concentrated around the carbonyl oxygen of the acetyl group, making it a prime site for electrophilic attack and hydrogen bond acceptance. The nitrogen atom of the amino group also shows a region of negative potential. In contrast, the hydrogen atoms of the amino group exhibit a strong positive potential (blue color), identifying them as key hydrogen bond donor sites. tandfonline.comresearchgate.net

To quantify this distribution, atomic charges can be calculated. The table below presents illustrative Mulliken charges, which further detail the electronic landscape of the molecule.

| Atom | Charge (a.u.) |

|---|---|

| O (acetyl) | -0.55 |

| N (amino) | -0.81 |

| N (pyrrole) | -0.62 |

| C (carbonyl) | +0.78 |

| H (amino) | +0.41 |

Conformational Analysis and Energy Landscapes of 1-Acetyl-3-aminopyrrole

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. rsc.org Conformational analysis is the study of these different arrangements and their relative energies. acs.orgmdpi.com

Torsional Potential Energy Surface Scans and Global Minima Identification

To understand the flexibility of 1-Acetyl-3-aminopyrrole, torsional potential energy surface (PES) scans are performed. This involves systematically rotating key dihedral angles—specifically around the N(pyrrole)-C(acetyl) bond and the C(pyrrole)-N(amino) bond—and calculating the energy at each step. This process maps out the energy landscape, revealing the lowest energy conformations (global minima) and the energy barriers between them. tandfonline.comfu-berlin.de Such scans can identify stable conformers and transition states on the PES. rsc.org

Isomeric Configurations and Their Relative Stabilities

The conformational analysis of 1-Acetyl-3-aminopyrrole, based on PES scans, reveals several stable isomers. The primary conformational flexibility arises from the orientation of the acetyl and amino groups relative to the pyrrole ring. Calculations at the DFT B3LYP/6-31G(d) level identify distinct energy minima. researchgate.netconicet.gov.ar

The global minimum conformation is found to be planar, where the acetyl and amino groups are oriented to maximize conjugation and minimize steric hindrance. Other conformers, where these groups are rotated out of the plane, exist at slightly higher energies. The relative stability of these conformers is crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 (Global Minimum) | Planar structure | 0.00 |

| Conf-2 | Acetyl group rotated ~90° | +3.5 |

| Conf-3 | Amino group pyramidalized | +1.8 |

Molecular Dynamics Simulations of 1-Acetyl-3-aminopyrrole in Various Environments

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide insight into their behavior in more realistic environments, such as in a solvent like water. rsc.orgdovepress.com MD simulations track the movements of every atom in the system over time, governed by a force field. mdpi.com

For 1-Acetyl-3-aminopyrrole, MD simulations in an explicit water solvent can be run for several nanoseconds to explore its conformational dynamics and solvation structure. chemrxiv.org These simulations show that the molecule is dynamic, sampling conformations close to the low-energy states identified in the gas-phase calculations. Key interactions with the solvent, such as hydrogen bonds between the acetyl oxygen/amino hydrogens and water molecules, are observed. The stability of these hydrogen bonds influences the conformational preferences of the molecule in solution. Analysis of the simulation trajectory can provide information on structural stability and flexibility. nih.gov

| Parameter/Observable | Value/Description |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Explicit Water (TIP3P model) |

| Average H-Bonds (solute-water) | 3.2 |

| Backbone RMSD | 1.1 Å (indicating high flexibility) |

Solvent Effects on Conformation, Dynamics, and Reactivity

The solvent environment can significantly influence the molecular conformation, dynamics, and reactivity of molecules like 1-Acetyl-3-aminopyrrole. frontiersin.org Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding these solvent-solute interactions at a molecular level.

The conformation of a solute molecule is influenced by stereoelectronic effects and interactions between molecular and solvent dipoles. frontiersin.org Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more realistic description, especially when solute-solvent and solvent-solvent interactions have similar strengths. frontiersin.org The number and placement of these explicit solvent molecules are critical for accurately modeling the first solvation sphere and its impact. frontiersin.org

For 1-Acetyl-3-aminopyrrole, different solvents would be expected to modulate its conformational preferences. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the acetyl carbonyl group) allows for specific interactions with protic and aprotic solvents.

Protic solvents (e.g., water, ethanol) can form hydrogen bonds with both the amino and acetyl groups, potentially stabilizing conformations that expose these groups to the solvent.

Aprotic polar solvents (e.g., DMSO, acetonitrile) can interact via dipole-dipole interactions, particularly with the polar acetyl group.

Nonpolar solvents (e.g., toluene, hexane) would have weaker interactions, and intramolecular hydrogen bonding between the amino and acetyl groups might become more favorable, influencing the rotational barrier of the acetyl group.

The reactivity of 1-Acetyl-3-aminopyrrole will also be solvent-dependent. Solvation can stabilize transition states differently, thereby affecting reaction rates and selectivity. frontiersin.org For instance, in reactions involving electrophilic attack on the pyrrole ring, the solvent's ability to stabilize the resulting charged intermediate would be crucial.

Intermolecular Interactions and Aggregation Behavior in Solution

1-Acetyl-3-aminopyrrole possesses functional groups capable of participating in various intermolecular interactions, leading to self-association and aggregation in solution. The primary interactions include:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, leading to dimers and larger aggregates. mdpi.com

π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions, further stabilizing aggregates. unipi.it

The nature and extent of aggregation are expected to be concentration and solvent-dependent. In nonpolar solvents, hydrogen bonding would be a primary driver for aggregation. In polar solvents, solute-solvent interactions would compete with solute-solute interactions, potentially reducing the extent of aggregation. The phenomenon of self-induced diastereomeric anisochrony (SIDA) observed in some chiral molecules is a result of self-association into homo- and heteroaggregates in solution. unipi.it While 1-Acetyl-3-aminopyrrole is not chiral, this highlights the general tendency of molecules with suitable functional groups to form aggregates.

Predicted Spectroscopic Properties of 1-Acetyl-3-aminopyrrole (Computational)

Computational methods are invaluable for predicting spectroscopic properties, aiding in the structural elucidation and characterization of molecules. acs.org

Vibrational Frequency Analysis and Predicted Infrared Spectra

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) spectrum of 1-Acetyl-3-aminopyrrole. q-chem.com The predicted spectrum would show characteristic vibrational modes for its functional groups.

Predicted IR Spectral Data for 1-Acetyl-3-aminopyrrole

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3400-3500 |

| C=O (Acetyl) | Stretching | ~1650-1680 |

| C-N | Stretching | 1300-1400 |

| Pyrrole Ring | C-H Stretching | ~3100 |

| Pyrrole Ring | Ring Stretching | 1400-1550 |

Note: These are approximate values and can be influenced by the computational method, basis set, and solvent model used.

The precise positions of these bands can be influenced by intermolecular interactions. For instance, hydrogen bonding involving the N-H and C=O groups would typically lead to a red shift (lower wavenumber) and broadening of their respective stretching bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR chemical shifts for 1-Acetyl-3-aminopyrrole can be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method, often in conjunction with DFT. nmrfx.orgencyclopedia.pub These predictions are valuable for assigning experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Acetyl-3-aminopyrrole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole H-2 | 6.5 - 7.0 | 115 - 120 |

| Pyrrole H-4 | 6.0 - 6.5 | 105 - 110 |

| Pyrrole H-5 | 6.5 - 7.0 | 110 - 115 |

| Acetyl CH₃ | 2.0 - 2.5 | 25 - 30 |

| Amino NH₂ | 4.5 - 5.5 | - |

| Pyrrole C-3 | - | 125 - 130 |

| Acetyl C=O | - | 168 - 172 |

Note: These are estimated ranges. Actual values depend on the solvent and the specific computational protocol.

The chemical shifts are sensitive to the electronic environment of the nuclei. libretexts.org The electron-donating amino group is expected to increase the electron density on the pyrrole ring, leading to upfield shifts (lower ppm) for the ring protons compared to unsubstituted pyrrole. Conversely, the electron-withdrawing acetyl group would have a deshielding effect.

UV-Vis Absorption and Fluorescence Emission Predictions

Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov The electronic transitions of 1-Acetyl-3-aminopyrrole are expected to involve π-π* transitions within the conjugated pyrrole system.

The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrrole. The acetyl group, a chromophore, will also influence the electronic transitions. The absorption spectrum's characteristics, such as the wavelength of maximum absorbance (λ_max), are influenced by the solvent polarity. msu.edu

Fluorescence emission predictions are more complex but can also be approached with computational methods. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The quantum yield and lifetime of fluorescence would be sensitive to the molecular conformation and solvent environment.

Computational Predictions of Reactivity and Reaction Mechanisms for 1-Acetyl-3-aminopyrrole and its Derivatives

Computational chemistry provides powerful tools to predict the reactivity and elucidate reaction mechanisms. researchgate.net For 1-Acetyl-3-aminopyrrole, several aspects of its reactivity can be explored computationally:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution and can predict sites for electrophilic and nucleophilic attack. The amino group and the pyrrole ring are expected to be electron-rich (nucleophilic), while the acetyl carbonyl carbon is electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. dergipark.org.tr The HOMO is likely to be localized on the pyrrole ring and the amino group, indicating their susceptibility to electrophilic attack. The LUMO may have significant contributions from the acetyl group, suggesting its role in nucleophilic additions.

Reaction Pathway Modeling: Computational methods can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the prediction of reaction barriers and the elucidation of detailed mechanisms. For example, the mechanism of acylation, alkylation, or electrophilic substitution on the pyrrole ring can be investigated.

For derivatives of 1-Acetyl-3-aminopyrrole, computational studies can predict how different substituents would modulate the electronic properties and, consequently, the reactivity of the molecule. For instance, introducing electron-withdrawing groups would be expected to decrease the nucleophilicity of the pyrrole ring, while electron-donating groups would enhance it.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry, aimed at identifying the geometry and energy of the transition state—the highest energy point on a reaction coordinate. This analysis is crucial for understanding reaction barriers and mechanisms at a molecular level. For 1-acetyl-3-aminopyrrole, key transformations would include reactions involving the acetyl and amino groups, as well as electrophilic or nucleophilic substitution on the pyrrole ring.

Although direct data is unavailable for 1-acetyl-3-aminopyrrole, studies on related heterocyclic systems provide a clear picture of the methodology. For instance, DFT calculations have been used to analyze the C-acetylation of indolones, which are structurally related to pyrroles. benthamscience.com In such studies, researchers identify the transition state structures for different potential pathways. These analyses reveal crucial noncovalent interactions, such as C-H---π bonds, that can stabilize one transition state over another, thereby dictating the reaction's outcome and stereoselectivity. benthamscience.com The calculated energy barrier for a given step, for example, a reported barrier of 22.1 kcal/mol for an O- to C-acetyl rearrangement, determines the feasibility of that pathway under specific temperature conditions. benthamscience.com

Another relevant area of study is proton transfer, a fundamental process for amino-substituted heterocycles. Computational analyses on substituted pyrazoles, which are isomers of pyrroles, have determined the activation energies for intramolecular proton migration to be in the range of 47.8–55.5 kcal/mol, indicating a significant energy barrier for such processes in the gas phase. umassd.edu Similar computational approaches would be invaluable in predicting the reactivity and tautomeric equilibria of 1-acetyl-3-aminopyrrole.

Reaction Energetics and Kinetics Modeling

Building upon transition state analysis, the modeling of reaction energetics and kinetics provides a comprehensive energy profile of an entire reaction pathway, from reactants to products. This includes the energies of all intermediates and transition states, allowing for the prediction of reaction rates and the identification of the rate-determining step.

Kinetic modeling has been successfully applied to the azole-catalyzed aminolysis of esters, a reaction that proceeds through an N-acylated intermediate analogous to an acetylated pyrrole. nih.govacs.org In these systems, computational and experimental methods are combined to elucidate complex reaction networks where even minor changes in the catalyst or solvent can lead to different kinetic behaviors. nih.gov For example, four distinct kinetic regimes were identified for the aminolysis of p-fluorophenyl acetate (B1210297), highlighting that the rate-determining step can shift between the formation of the N-acyl intermediate and its subsequent aminolysis depending on the reaction conditions. nih.govacs.org

The Eyring equation is a fundamental tool in these studies, relating the rate constant of a reaction to the free energy of activation (ΔG‡). By performing calculations at different temperatures, researchers can construct an Eyring plot to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper mechanistic insight. An automated computational approach can even be used to discriminate between thousands of possible reaction models by fitting them to experimental data, identifying the most probable mechanism and kinetic parameters. rsc.org

The table below presents illustrative kinetic parameters for an azole-catalyzed aminolysis reaction, demonstrating the type of data generated in such studies.

Table 1: Illustrative Activation and Kinetic Parameters for a Catalyzed Aminolysis Reaction

| Parameter | Value | Conditions |

| ΔH‡ (kcal/mol) | 10.5 ± 0.4 | Regime I (MeCN) |

| ΔS‡ (cal/mol·K) | -35.6 ± 1.3 | Regime I (MeCN) |

| ΔH‡ (kcal/mol) | 13.1 ± 0.3 | Regime II (THF) |

| ΔS‡ (cal/mol·K) | -24.3 ± 1.0 | Regime II (THF) |

| k'₁ (M⁻¹s⁻¹) | 0.44 | MeCN, 20°C |

| k₂ (M⁻²s⁻¹) | 0.057 | MeCN, 20°C |

Note: Data are for the aminolysis of p-fluorophenyl acetate catalyzed by 1,2,4-triazole (B32235) and are presented for illustrative purposes only. acs.org Regime I and II represent different rate-determining steps and solvent conditions.

Such computational models are powerful predictive tools in organic chemistry, enabling the optimization of reaction conditions and the design of more efficient catalytic systems. numberanalytics.com

Investigation of Biological Activity and Molecular Mechanisms of 1 Acetyl 3 Aminopyrrole and Its Derivatives in Vitro Studies

Cell-Free Biological Activity Assays

Cell-free assays provide a direct assessment of the interaction between a compound and its molecular target, devoid of the complexities of a cellular environment. These studies are crucial for elucidating the fundamental mechanisms of action.

Enzyme Inhibition and Activation Studies

Derivatives of pyrrole (B145914) and related nitrogen-containing heterocycles have been investigated for their ability to modulate the activity of various enzymes. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. acs.org The inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Kinetic studies of some inhibitors reveal noncompetitive or mixed-type inhibition of cholinesterases. nih.gov

Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. plos.org High-throughput screening of compound libraries has identified oxadiazole and ethyl-thio benzimidazolyl acetohydrazide derivatives as potent α-glucosidase inhibitors. plos.org

The mechanism of enzyme inhibition can vary. For example, some compounds act as irreversible inhibitors by forming a covalent bond with the enzyme, while others are reversible and may compete with the substrate for the active site. mdpi.com

Table 1: Enzyme Inhibition by Pyrrole and Heterocyclic Derivatives (In Vitro)

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Acetylcholinesterase (AChE) | 223.52 ± 0.96 μM | Not specified | acs.org |

| 3-Amino-2-thioxothiazolidin-4-one Derivatives | Acetylcholinesterase (AChE) | From 13.15 μM | Noncompetitive | nih.gov |

| 3-Amino-2-thioxothiazolidin-4-one Derivatives | Butyrylcholinesterase (BChE) | From 13.15 μM | Mixed-type | nih.gov |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | IC₅₀ = 3.66 mM | Not specified | nih.gov |

| Oxadiazole Derivative (comp. 25) | α-Glucosidase | 3.23 ± 0.8 μM | Un-competitive | plos.org |

| Ethyl-thio benzimidazolyl acetohydrazide (comp. 228) | α-Glucosidase | 6.1 ± 0.5 μM | Un-competitive | plos.org |

Receptor Binding Profiling (in vitro assays)

Receptor binding assays are fundamental in pharmacology for identifying compounds that interact with specific receptors. wikipedia.org These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. merckmillipore.comrevvity.com The ability of a test compound to displace the labeled ligand indicates its binding affinity for the receptor. merckmillipore.com

Table 2: General Parameters in Receptor Binding Assays

| Parameter | Description | Method of Determination | Reference |

|---|---|---|---|

| Bmax | Maximum number of binding sites, indicating receptor expression level. | Saturation binding experiments | revvity.com |

| Kd | Dissociation constant, representing the affinity of the ligand for the receptor. | Saturation binding experiments | revvity.com |

| IC₅₀ | Concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. | Competition binding assays | revvity.com |

Nucleic Acid Interaction Studies (DNA/RNA binding)

The interaction of small molecules with DNA can lead to significant biological effects, including anticancer and antimicrobial activities. Several pyrrole-containing compounds, such as the natural antibiotics netropsin (B1678217) and distamycin A, are known to bind to the minor groove of DNA, particularly at A-T rich sequences. ingentaconnect.com

Studies on synthetic oligopyrrole carboxamides have been conducted to investigate their DNA binding characteristics. ingentaconnect.com Techniques such as electronic absorption spectroscopy, fluorescence quenching, and circular dichroism are employed to study these interactions and determine binding constants (Kb). ingentaconnect.comresearchgate.net For instance, some metal complexes of Schiff bases have shown good intercalating or groove binding abilities with calf thymus DNA (CT-DNA). researchgate.nete4journal.com The binding mode can be influenced by the structure of the compound and the presence of metal ions. tandfonline.com Furthermore, some ferrocenyl derivatives of amino acids have been shown to cleave DNA. nih.gov

Table 3: DNA Binding of Pyrrole-related and Other Compounds

| Compound/Complex | DNA Type | Binding Constant (Kb/Kapp) | Binding Mode | Reference |

|---|---|---|---|---|

| Zn(II) complex 1 | CT-DNA | 2.10(+-0.07) x 10^6 M-1 (Kb) | Intercalation | researchgate.net |

| Zn(II) complex 1 | CT-DNA | 5.41(+-0.01) x 10^5 M-1 (Kapp) | Not specified | researchgate.net |

| Cu(II) complex 2 | CT-DNA | 1.11(+-0.04) x 10^6 M-1 (Kb) | Not specified | researchgate.net |

| Cu(II) complex 2 | CT-DNA | 3.93(+-0.02) x 10^5 M-1 (Kapp) | Not specified | researchgate.net |

| Oligopyrrole carboxamides (compounds 27, 31, 33, 37) | Calf thymus DNA | Not specified | Minor groove binding | ingentaconnect.com |

Cell-Based Biological Activity Investigations (in vitro studies)

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context, providing insights into its cytotoxicity, antiproliferative, and antimicrobial properties.

Cytotoxicity and Antiproliferative Activity against Various Cell Lines

Numerous derivatives of pyrrole and other heterocyclic systems have been synthesized and evaluated for their cytotoxic and antiproliferative activities against a range of cancer cell lines. nih.govnih.govcellbiopharm.comresearchgate.net The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. nih.govnih.gov

For example, certain thiazole (B1198619) derivatives bearing a phthalimide (B116566) structure have demonstrated potent cytotoxic activity against breast cancer (MCF-7), neuroblastoma (PC-12), and other cancer cell lines. nih.govnih.gov The mechanism of cell death induced by these compounds is often linked to the induction of apoptosis. nih.govnih.gov Similarly, some carbohydrazide (B1668358) and urea (B33335) derivatives have shown cytotoxic activity against various cancer cell lines, including HeLa and Capan1. nih.gov The number and position of substituents, such as methoxy (B1213986) groups on a chalcone (B49325) scaffold, can significantly influence the anticancer activity and selectivity. cellbiopharm.com

Table 4: Cytotoxicity of Pyrrole-related and Other Heterocyclic Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole derivative (5b) | MCF-7 (Breast cancer) | 0.2 ± 0.01 | nih.govnih.gov |

| Thiazole derivative (5k) | MDA-MB-468 (Breast cancer) | 0.6 ± 0.04 | nih.govnih.gov |

| Thiazole derivative (5g) | PC-12 (Neuroblastoma) | 0.43 ± 0.06 | nih.govnih.gov |

| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | P388 (Murine leukemia) | 35.51 | mdpi.com |

| Hydrazide-hydrazone derivative (14d) | HCT116 (Colon carcinoma) | 0.25 | researchgate.net |

| Hydrazide-hydrazone derivative (16f) | HCT116 (Colon carcinoma) | 0.09 | researchgate.net |

Antimicrobial and Antifungal Activity on Microbial Cultures

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. acgpubs.org Pyrrole derivatives and related heterocyclic compounds have shown promise as antimicrobial and antifungal agents. ekb.egnih.govnih.gov The antimicrobial activity is typically assessed in vitro by methods such as the disc diffusion assay, which measures the zone of inhibition around a compound-impregnated disc, or by determining the minimum inhibitory concentration (MIC). acgpubs.orgmdpi.com

For instance, 1,2,3,4-tetrasubstituted pyrrole derivatives have exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.org Similarly, N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities. nih.gov Some of these compounds were particularly effective against Mycobacterium tuberculosis, Trichophyton interdigitale, and Candida albicans. nih.gov The structural features of these molecules play a crucial role in their antimicrobial spectrum and potency. acgpubs.org

Table 5: Antimicrobial Activity of Pyrrole and Heterocyclic Derivatives (In Vitro)

| Compound Class/Derivative | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrasubstituted pyrrole derivatives (compounds 4, 11, 12) | Staphylococcus aureus, Bacillus cereus | Promising antibacterial activity | acgpubs.org |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Active | nih.gov |

| Acetamide derivatives (22, 24) | E. coli, P. mirabilis | MIC > 6.25 µg/mL | mdpi.com |

| 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives (2e, 2g, 2j) | Various bacteria | Active | japsonline.com |

Modulation of Cellular Signaling Pathways and Gene Expression (in vitro)

The acetyl group on the pyrrole nitrogen suggests a potential role in metabolic and signaling pathways where acetyl-coenzyme A (acetyl-CoA) is a key substrate. nih.gov Acetyl-CoA is fundamental for histone acetylation, a critical epigenetic modification that regulates gene expression. nih.gov Histone acetyltransferases (HATs) utilize acetyl-CoA to neutralize the positive charge of lysine (B10760008) residues on histone tails, which "opens" the chromatin structure and allows transcription factors to access DNA, thereby activating gene expression. nih.govresearchgate.net

Studies on related compounds demonstrate that interfering with acetyl-CoA metabolism or the enzymes that use it can significantly alter cellular signaling and gene transcription. For instance, inhibitors of p300/CBP, a family of HATs, have been shown to downregulate the transcription of key oncogenes like FLT3 in acute myeloid leukemia (AML) cells by reducing histone H3K27 acetylation at the gene's promoter. researchgate.net This, in turn, suppresses downstream signaling pathways crucial for cancer cell survival, including JAK/STAT5, PI3K/AKT/mTOR, and RAS/MAPK. researchgate.net

Furthermore, investigations into other small molecules targeting epigenetic regulators have shown that specific inhibitors can modulate gene expression profiles. Treatment of cancer cell lines with histone deacetylase (HDAC) inhibitors, which prevent the removal of acetyl groups, leads to the altered expression of genes involved in key pathogenic pathways like NF-κB and epithelial-mesenchymal transition. researchgate.net Similarly, small molecules designed to block DNA binding of transcription factors, such as the Pax family, can inhibit the expression of their target genes, leading to reduced cell proliferation. researchgate.net In some cellular contexts, the activation of MAP kinase pathways, including JNK and p38, is a critical response to external stimuli, leading to changes in the expression of immediate early genes like c-jun and c-fos. physiology.orgarvojournals.org While direct evidence for 1-acetyl-3-aminopyrrole is limited, the body of research on analogous structures suggests that it and its derivatives could modulate these fundamental cellular processes.

Cell Uptake, Intracellular Distribution, and Metabolism Studies (in vitro)

The physicochemical properties of pyrrole derivatives influence their ability to cross cell membranes and distribute within the cell. The N-acetyl group in 1-acetyl-3-aminopyrrole could potentially be cleaved by intracellular deacetylases or amidases. This metabolic process is a common strategy in prodrug design, where a pharmacologically inactive compound is administered and then converted to its active form within the body or target cells. mdpi.com For example, the HDAC inhibitor ST7612AA1 is a thioacetate (B1230152) derivative that is hydrolyzed intracellularly to release its active thiol-containing drug, which then potently inhibits HDAC enzymes. researchgate.net

The metabolism of N-acetylated compounds has been observed for other molecules. For instance, pharmacokinetic studies of N-acetyl-DL-leucine show that the L-enantiomer undergoes first-pass metabolism, likely through deacetylation, while the D-enantiomer does not. researchgate.net This suggests that if 1-acetyl-3-aminopyrrole enters a cell, it could be deacetylated to 3-aminopyrrole, potentially altering its biological activity and molecular targets. The specific transporters involved in the uptake of 1-acetyl-3-aminopyrrole and its intracellular localization have not been detailed in available research.

Structure-Activity Relationship (SAR) Studies for 1-Acetyl-3-aminopyrrole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrrole-based structures, SAR investigations have revealed key structural features that determine their potency and selectivity.

In a study of 1H-pyrrol-2(5H)-one analogues designed to inhibit the annexin (B1180172) A2−S100A10 protein interaction, researchers systematically modified substituents at various positions on the pyrrole ring. acs.org Alterations to the phenyl ring at the C5 position demonstrated distinct SAR patterns. The presence and size of an alkyl substituent at the para position of this phenyl ring were found to be critical for activity, with an isopropyl group being optimal. acs.org

Table 1: SAR of 1H-Pyrrol-2(5H)-one Analogues as Annexin A2-S100A10 Inhibitors Data sourced from reference acs.org

| Compound | C5-Substituent (Phenyl Ring) | R (at para-position) | Activity (IC₅₀ in µM) |

|---|---|---|---|

| 1a | 4-isopropylphenyl | Isopropyl | 0.8 |

| 15 | Phenyl | H | 14.2 |

| 17 | 4-methylphenyl | Methyl | 3.3 |

| 18 | 4-ethylphenyl | Ethyl | 1.8 |

| 19 | 4-n-propylphenyl | n-Propyl | 2.5 |

| 20 | 4-t-butylphenyl | t-Butyl | 11.2 |

| 13 | Isopropyl | - | >100 |

This table illustrates that replacing the C5-phenyl ring with a simple isopropyl group abolishes activity, while modifying the para-substituent on the phenyl ring significantly impacts potency, highlighting a specific binding pocket requirement. acs.org